molecular formula C12H12FNO2 B8573169 ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B8573169
M. Wt: 221.23 g/mol
InChI Key: NPRDQOSFBHFWDI-UHFFFAOYSA-N
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Description

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 7th position, and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 7-methylindole.

    Esterification: The carboxylic acid group at the 2nd position of the indole ring is esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Fluorination: The fluorine atom is introduced at the 6th position using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methylation: The methyl group is introduced at the 7th position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroindole-2-carboxylic acid ethyl ester
  • 7-Methylindole-2-carboxylic acid ethyl ester
  • 6-Fluoro-7-methylindole

Uniqueness

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom at the 6th position and the methyl group at the 7th position. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the ethyl ester group also enhances its solubility and stability, further contributing to its uniqueness.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3

InChI Key

NPRDQOSFBHFWDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Fluoro-2-methyl-phenylhydrazine (8.4 g, 0.06 mol) was dissolved in ethanol and the solution cooled to 0° C. (ice-bath). ethyl pyruvate (6.9 ml, 0.062 mol) was added dropwise and the solution stirred 15 h at room temperature. The solvent was evaporated under reduced pressure, and the residue stirred with hexane. The mixture of hydrazones that formed upon cooling in an ice-bath was filtered and dried under vacuum. Yield: 9.1 g, 64%. The hydrazone mixture (7.6 g, 0.032 mol) was dissolved in toluene (45 ml), anhydrous p-toluenesulfonic acid (8.2 g, 0.048 mol) added and the mixture heated 1 h at reflux. The mixture was cooled to room temperature, poured into half-saturated aqueous sodium hydrogen carbonate and extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant) to afford the product as a light brown solid (1.68 g, 24%). EI MS: 221.1 (M+)
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
8.2 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
24%

Synthesis routes and methods II

Procedure details

A mixture of 7.6 g (E)/(Z)-2-[(3-fluoro-2-methyl-phenyl)-hydrazono]-propionic acid ethyl ester and 8.2 g p-toluenesulfonic acid (dried by azeotropic distillation with toluene) was heated 1 h at reflux in toluene. The solution was cooled, poured into half-saturated aqueous sodium bicarbonate solution, and the aqueous phase extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and evaporated. The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant) to afford the title compound as a light brown solid, (24% yield, mp 149° C.; EI-MS m/e: 221.1 (M+))
[Compound]
Name
( E )
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
24%

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